molecular formula C17H17N5O3S2 B2494138 ethyl 4-(2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate CAS No. 898607-05-1

ethyl 4-(2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2494138
CAS No.: 898607-05-1
M. Wt: 403.48
InChI Key: LBXSFRKBJVQVHB-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an amino group and a thiophen-2-yl moiety. The triazole ring is linked via a sulfanyl acetamide bridge to an ethyl benzoate ester. This structural framework is associated with diverse biological activities, including anticancer, antimicrobial, and anti-stress properties, depending on substituent variations .

Properties

IUPAC Name

ethyl 4-[[2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S2/c1-2-25-16(24)11-5-7-12(8-6-11)19-14(23)10-27-17-21-20-15(22(17)18)13-4-3-9-26-13/h3-9H,2,10,18H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXSFRKBJVQVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and a thiophene carboxylic acid derivative under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with the triazole intermediate.

    Acetamido Group Formation: The acetamido group is formed by reacting the sulfanyl-triazole intermediate with an acylating agent such as acetic anhydride.

    Esterification: The final step involves esterification of the benzoic acid derivative with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Tin(II) chloride, iron powder

    Nucleophiles: Halides, alkoxides

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Amino derivatives

    Substitution Products: Halogenated or alkoxylated derivatives

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to ethyl 4-(2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate. For instance, a study published in ResearchGate identified novel anticancer compounds through screening drug libraries on multicellular spheroids, which included triazole derivatives known for their cytotoxic effects against various cancer cell lines .

Antimicrobial Properties

Compounds containing thiophene and triazole moieties have shown promising antimicrobial activity. The presence of the thiophene ring enhances the compound's ability to disrupt microbial cell membranes. A study indicates that triazole derivatives exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

Triazole derivatives are also being explored for their anti-inflammatory properties. The inhibition of certain enzymes involved in inflammatory pathways has been observed in related compounds, suggesting that this compound may possess similar effects. This application is particularly relevant in treating chronic inflammatory diseases .

Pesticide Development

The unique structure of this compound makes it a candidate for developing new pesticides. Research indicates that thiophene-containing compounds can act as effective fungicides and herbicides due to their ability to inhibit key metabolic pathways in pests and pathogens .

Plant Growth Regulators

Some derivatives of triazoles have been shown to promote plant growth by enhancing nutrient uptake and stress resistance. The application of such compounds could lead to increased agricultural productivity and sustainability by improving crop resilience against environmental stresses .

Polymer Chemistry

This compound can be utilized in polymer synthesis due to its ability to form stable bonds with various monomers. This property is advantageous for creating polymers with enhanced thermal stability and mechanical strength.

Nanotechnology

In nanotechnology, compounds like this compound are being researched for their potential use in drug delivery systems. Their ability to encapsulate therapeutic agents while providing controlled release profiles is a significant area of interest in developing more effective treatment regimens.

Mechanism of Action

The mechanism of action of ethyl 4-(2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, thereby modulating the activity of the target protein. The thiophene and triazole rings play a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related 1,2,4-triazole derivatives, focusing on substituent effects, pharmacological profiles, and structure-activity relationships (SAR).

Substituent Variations on the Triazole Ring
Compound Name Triazole Substituents Key Structural Differences Biological Activity Reference
Ethyl 4-(2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate 4-amino, 5-(thiophen-2-yl) Thiophene ring (electron-rich sulfur heterocycle) Actoprotective, anti-stress (rat liver models)
Methyl 4-[({[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate 4-amino, 5-(4-chlorophenyl) Chlorophenyl group (electron-withdrawing Cl) Not explicitly reported; Cl may enhance lipophilicity and target binding
Ethyl 4-[({[5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate 5-(4-chlorobenzyl), 4-(1H-pyrrol-1-yl) Pyrrole and chlorobenzyl substituents Antimicrobial potential inferred from similar derivatives
Sodium 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetate 4-amino, 5-(thiophen-2-ylmethyl) Thiophenemethyl side chain; sodium counterion Anti-stress, hepatoprotective (acute immobilization stress in rats)

Key Observations :

  • Thiophene vs. In contrast, chlorophenyl groups (e.g., ) increase lipophilicity, which may favor membrane penetration.
  • Amino Group: The 4-amino substituent is conserved in many derivatives, suggesting its critical role in hydrogen bonding with biological targets .
Modifications in the Acetamide Linker and Benzoate Ester
Compound Name Acetamide/Benzoate Modifications Pharmacological Impact Reference
This compound Ethyl benzoate ester Ester group may enhance metabolic stability compared to methyl analogs
N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide Hydrazone moiety instead of benzoate Antimetastatic activity (inhibition of cancer cell migration)
2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide Allyl and dimethoxyphenyl groups Potential kinase or ion channel modulation (based on similar triazole derivatives)

Key Observations :

  • Benzoate vs.
  • Allyl Substituents : Allyl groups (e.g., ) introduce sites for further functionalization or covalent binding to targets.

Key Observations :

  • The target compound’s anti-stress activity distinguishes it from anticancer-focused derivatives like .
  • Pyridine-containing analogs (e.g., ) show broader antimicrobial efficacy, likely due to improved solubility and target affinity.

Biological Activity

Ethyl 4-(2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a triazole-thiophene core, which is known for its diverse biological activities. The presence of the thiophene moiety enhances the compound's interaction with biological targets.

Property Value
IUPAC NameThis compound
Molecular FormulaC₁₄H₁₃N₅O₂S₂
Molecular Weight341.41 g/mol
CAS Number941936-91-0

Antimicrobial Activity

Research has demonstrated that compounds containing the 1,2,4-triazole ring exhibit significant antimicrobial properties. A study highlighted that derivatives of this class showed promising activity against various bacterial strains, including Mycobacterium tuberculosis and other pathogens. Specifically, compounds with thiophene substitutions displayed enhanced antibacterial and antifungal activities compared to their non-thiophene counterparts .

Anticancer Potential

The anticancer properties of this compound have been explored in several studies. The compound has shown effectiveness in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies indicated that it could inhibit the growth of multiple cancer cell lines more effectively than standard chemotherapeutic agents .

Enzyme Inhibition

The compound also exhibits inhibitory effects on specific enzymes. For instance, it has been reported to inhibit acetylcholinesterase (AChE), which is significant for treating neurological disorders such as Alzheimer's disease. The inhibition of AChE suggests potential applications in neuropharmacology .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • DNA Interaction : The triazole ring can intercalate into DNA structures, disrupting replication and transcription processes.
  • Enzyme Modulation : By inhibiting key enzymes involved in metabolic pathways, the compound can alter cellular functions leading to reduced pathogen viability or cancer cell growth.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in targeted cells, contributing to its anticancer effects.

Case Studies

  • Antimicrobial Efficacy : In a comparative study involving several triazole derivatives, this compound was found to have a higher inhibition rate against Staphylococcus aureus than standard antibiotics like penicillin .
  • Cancer Cell Line Studies : A study conducted on breast cancer cell lines revealed that treatment with this compound led to a significant decrease in cell viability and induced apoptosis through mitochondrial pathways .

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